molecular formula C15H12ClF3NO3P B11495421 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide

Cat. No.: B11495421
M. Wt: 377.68 g/mol
InChI Key: XRDAOWZCKADTJT-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide is a complex organic compound with a unique structure that includes a benzodioxaphosphepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide typically involves multiple steps. The initial step often includes the formation of the benzodioxaphosphepin ring system, followed by the introduction of the chloro and trifluoromethyl groups. The reaction conditions may involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxaphosphepin derivatives and compounds with chloro and trifluoromethyl groups. Examples include:

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-sulfide

Uniqueness

The uniqueness of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research areas.

Properties

Molecular Formula

C15H12ClF3NO3P

Molecular Weight

377.68 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine

InChI

InChI=1S/C15H12ClF3NO3P/c16-11-6-5-10(15(17,18)19)7-12(11)20-24(21)8-22-13-3-1-2-4-14(13)23-9-24/h1-7H,8-9H2,(H,20,21)

InChI Key

XRDAOWZCKADTJT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC=C2OCP1(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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